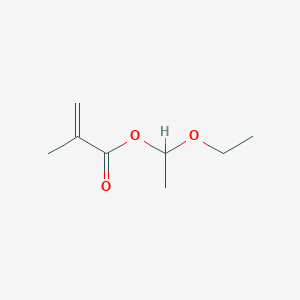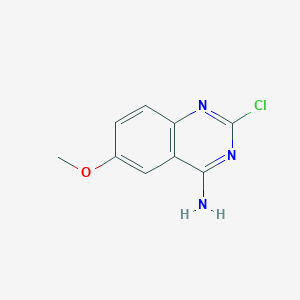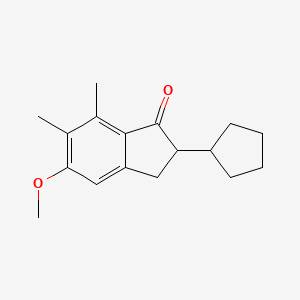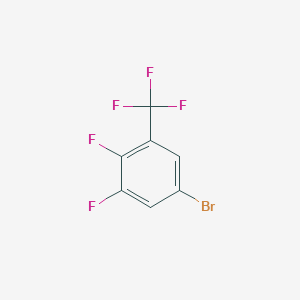
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .科学的研究の応用
Molecular Recognition and Hydrogen Bonding
Research on molecular recognition highlights the importance of hydrogen bonding between amide and carboxylic acid groups in structures similar to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. An example of such interaction was observed in a 2,2-dimethylbutynoic acid with a pyridone terminus, acting as its self-complement to form an intermolecularly hydrogen-bonded dimer. This phenomenon was explored across various environments, including crystals, chloroform solution, and the gas phase, demonstrating the potential for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in molecular recognition applications (Wash et al., 1997).
Structural Analysis and Computational Chemistry
The crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was determined to facilitate the understanding of molecular interactions and stability. This study provided insights into the hydrogen bonding patterns and spatial configuration of pyrrole derivatives, laying the groundwork for further computational and experimental analyses of similar compounds (Silva et al., 2006).
Antitumor Agent Synthesis
Another application includes the synthesis of novel antitumor agents using similar molecular frameworks. A specific synthesis method was developed for 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, highlighting the potential of pyrrole-based compounds in the development of new antitumor medications. The key step involved forming a cyclic alkenyl ether, underlining the significance of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid's structural analogs in medicinal chemistry (Mondal et al., 2003).
Photoreleasable Protecting Groups
2,5-Dimethylphenacyl esters, related to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have been explored as photoremovable protecting groups for carboxylic acids. This research demonstrates the potential for such compounds in organic synthesis and biochemistry, where controlled release of carboxylic acids upon light exposure is advantageous. The study elucidated the mechanisms and efficiencies of photorelease, offering valuable data for applications in "caged compounds" (Zabadal et al., 2001).
Synthesis of Antimicrobial Agents
A novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. This study emphasizes the antimicrobial potential of pyrrole derivatives, particularly those with modifications akin to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, demonstrating their efficacy against various bacterial and fungal strains (Hublikar et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7-6-9(10(12)13)8(2)11(7)4-5-14-3/h6H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVAXENAXYFLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588579 | |
| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
876294-73-4 | |
| Record name | 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)